molecular formula C25H44 B14271068 (Nonadecan-2-yl)benzene CAS No. 133009-99-1

(Nonadecan-2-yl)benzene

Cat. No.: B14271068
CAS No.: 133009-99-1
M. Wt: 344.6 g/mol
InChI Key: FLGOXQRIGZOQAG-UHFFFAOYSA-N
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Description

(Nonadecan-2-yl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a nonadecyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonadecan-2-yl)benzene typically involves the alkylation of benzene with a nonadecyl halide. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

C6H6+C19H39XAlCl3C6H5C19H39+HX\text{C}_6\text{H}_6 + \text{C}_{19}\text{H}_{39}\text{X} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_{19}\text{H}_{39} + \text{HX} C6​H6​+C19​H39​XAlCl3​​C6​H5​C19​H39​+HX

where ( \text{X} ) is a halogen (e.g., chlorine or bromine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Nonadecan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products Formed

    Oxidation: Nonadecanoic acid, nonadecanone.

    Reduction: Cyclohexyl derivatives.

    Substitution: Nitro-(Nonadecan-2-yl)benzene, sulfo-(Nonadecan-2-yl)benzene, halo-(Nonadecan-2-yl)benzene.

Scientific Research Applications

(Nonadecan-2-yl)benzene has several scientific research applications, including:

    Chemistry: Used as a model compound to study alkylbenzene behavior and reactivity.

    Biology: Investigated for its potential role in biological membranes and lipid interactions.

    Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.

    Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which (Nonadecan-2-yl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron density and the alkyl chain’s steric effects influence reactivity and product formation.

Comparison with Similar Compounds

Similar Compounds

  • (Octadecan-2-yl)benzene
  • (Heptadecan-2-yl)benzene
  • (Hexadecan-2-yl)benzene

Uniqueness

(Nonadecan-2-yl)benzene is unique due to its longer alkyl chain compared to similar compounds. This results in different physical properties, such as melting and boiling points, and potentially different biological interactions and industrial applications.

Properties

CAS No.

133009-99-1

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

nonadecan-2-ylbenzene

InChI

InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(2)25-22-19-17-20-23-25/h17,19-20,22-24H,3-16,18,21H2,1-2H3

InChI Key

FLGOXQRIGZOQAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1

Origin of Product

United States

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